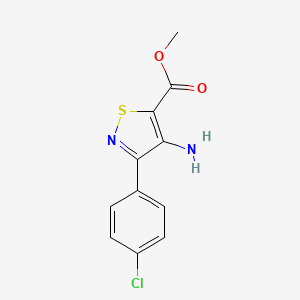
1-Propylcyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propylcyclobutane-1-carboxylic acid is an organic compound belonging to the class of cycloalkanes It consists of a cyclobutane ring substituted with a propyl group and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propylcyclobutane-1-carboxylic acid can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of cyclobutanone with propylmagnesium bromide, followed by acidic workup to yield the desired carboxylic acid.
Hydrolysis of Nitriles: Another method involves the hydrolysis of 1-propylcyclobutane-1-carbonitrile using acidic or basic conditions to produce the carboxylic acid.
Oxidation of Alcohols: The oxidation of 1-propylcyclobutanol using strong oxidizing agents such as potassium permanganate or chromium trioxide can also yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions or hydrolysis processes, optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Propylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.
Reduction: Reduction of the carboxylic acid group using reducing agents like lithium aluminum hydride can yield the corresponding alcohol.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Alcohols (for esterification), amines (for amidation), thionyl chloride (for conversion to acid chlorides).
Major Products:
Oxidation: Carbon dioxide (CO₂) and water (H₂O).
Reduction: 1-Propylcyclobutanol.
Substitution: Esters, amides, and acid chlorides.
Aplicaciones Científicas De Investigación
1-Propylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex cycloalkane derivatives.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving carboxylic acids.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-propylcyclobutane-1-carboxylic acid depends on its specific application. In general, the carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and interactions with other molecules. The cyclobutane ring provides structural rigidity, which can affect the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Cyclobutane-1-carboxylic acid: Lacks the propyl group, making it less hydrophobic.
1-Methylcyclobutane-1-carboxylic acid: Contains a methyl group instead of a propyl group, resulting in different steric and electronic properties.
Cyclopentane-1-carboxylic acid: Has a five-membered ring, leading to different ring strain and reactivity.
Uniqueness: 1-Propylcyclobutane-1-carboxylic acid is unique due to the presence of both a propyl group and a cyclobutane ring, which confer distinct steric and electronic properties. These features make it a valuable compound for studying the effects of ring strain and substituent effects in cycloalkane chemistry.
Propiedades
IUPAC Name |
1-propylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-4-8(7(9)10)5-3-6-8/h2-6H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZNJVUTBREQQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30522366 |
Source


|
| Record name | 1-Propylcyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30522366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58148-14-4 |
Source


|
| Record name | 1-Propylcyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30522366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1355090.png)
![4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1355093.png)






